Lobucavir-d4
Description
Lobucavir-d4 (CAS: 1346597-42-9) is a deuterated analog of Lobucavir, a nucleoside antiviral compound. Deuterated compounds, such as this compound, are chemically modified by replacing hydrogen atoms with deuterium, a stable hydrogen isotope. Lobucavir itself is a guanosine analog that inhibits viral DNA polymerase, originally studied for its activity against herpesviruses and hepatitis B virus (HBV).
Properties
CAS No. |
1346597-42-9 |
|---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
269.297 |
IUPAC Name |
2-amino-9-[(1R,2S)-2,3-bis[dideuterio(hydroxy)methyl]cyclobutyl]-3H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5?,6-,7+/m0/s1/i2D2,3D2 |
InChI Key |
GWFOVSGRNGAGDL-IXZZSPIXSA-N |
SMILES |
C1C(C(C1N2C=NC3=C2NC(=NC3=O)N)CO)CO |
Synonyms |
2-Amino-9-[(1R,2R,3S)-2,3-Bis(hydroxymethyl-d2)cyclobutyl]-1,9-dihydro-6H-purin-6-one; [1R-(1α,2β,3α)]-2-Amino-9-[2,3-bis(hydroxymethyl-d2)cyclobutyl]-1,9-dihydro_x000B_-6H-purin-6-one; (+)-Cyclobut G-d4; BMS 180194-d4; SQ 34514-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Lobucavir-d4 belongs to the nucleoside analog class, sharing structural similarities with compounds like Acyclovir , Ganciclovir , and Entecavir . However, its deuterated structure distinguishes it in terms of pharmacokinetics:
Mechanism of Action and Efficacy
This compound, like its parent compound, inhibits viral DNA polymerase by competing with natural nucleosides. However, comparative efficacy data against similar antivirals are sparse. For example:
- Entecavir achieves >90% HBV DNA suppression in clinical trials, whereas Lobucavir’s development was halted due to carcinogenicity concerns in preclinical models .
Clinical and Preclinical Limitations
- This compound: No published clinical trials or outcome data are available, as it is primarily used in research settings .
- Remdesivir : A broad-spectrum antiviral with proven efficacy against SARS-CoV-2, highlights the importance of prodrug design and metabolic optimization—principles relevant to deuterated compounds like this compound .
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